Theanine ethyl ester
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Theanine ethyl ester can be synthesized through enzymatic methods. One common approach involves the use of glutamic acid γ-methyl ester and ethylamine, catalyzed by immobilized Escherichia coli cells with γ-glutamyltranspeptidase activity. The reaction conditions typically include a pH of 10 and a temperature of 50°C .
Industrial Production Methods: Industrial production of this compound often employs microbial synthesis due to its safety and efficiency. This method uses intact microbial cells to convert substrates into this compound, ensuring high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Theanine ethyl ester undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Theanine ethyl ester has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its neuroprotective and antioxidant properties.
Medicine: Investigated for its potential in reducing stress, improving cognitive function, and enhancing immune response.
Industry: Utilized in the production of functional foods, dietary supplements, and cosmetics
Mechanism of Action
Theanine ethyl ester exerts its effects through several molecular targets and pathways:
Neurotransmitter Modulation: It influences the levels of neurotransmitters such as gamma-aminobutyric acid, dopamine, and serotonin, contributing to its calming effects.
Antioxidant Activity: It scavenges free radicals and enhances the activity of antioxidant enzymes, protecting cells from oxidative stress.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines, reducing inflammation
Comparison with Similar Compounds
L-Theanine: A non-protein amino acid found in tea leaves, known for its calming effects.
Glutamic Acid: An amino acid that serves as a neurotransmitter in the brain.
Glutamine: An amino acid involved in various metabolic processes.
Uniqueness: Theanine ethyl ester is unique due to its ethyl group, which enhances its bioavailability and stability compared to other similar compounds. This makes it particularly valuable in applications requiring prolonged effects and higher efficacy .
Properties
IUPAC Name |
ethyl (2S)-2-amino-5-(ethylamino)-5-oxopentanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-3-11-8(12)6-5-7(10)9(13)14-4-2/h7H,3-6,10H2,1-2H3,(H,11,12)/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYYILPKRJDOTRS-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CCC(C(=O)OCC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)CC[C@@H](C(=O)OCC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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